3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-phenylazetidine-1-carboxamide
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Overview
Description
3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-phenylazetidine-1-carboxamide is a complex organic compound that features a benzodiazole ring, an azetidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-phenylazetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate amine and halide precursors.
Coupling Reactions: The final step involves coupling the benzodiazole and azetidine intermediates with a phenyl isocyanate to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-phenylazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized benzodiazole derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Halogenated benzodiazole derivatives.
Scientific Research Applications
3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-phenylazetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-phenylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can engage in π-π stacking interactions, while the azetidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylpropyl)azetidine-1-carboxamide
- 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
- 3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile
Uniqueness
Compared to similar compounds, 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-phenylazetidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl group in the carboxamide linkage enhances its ability to interact with hydrophobic pockets in target proteins, potentially leading to higher binding affinity and specificity.
Properties
IUPAC Name |
3-(2-tert-butylbenzimidazol-1-yl)-N-phenylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-21(2,3)19-23-17-11-7-8-12-18(17)25(19)16-13-24(14-16)20(26)22-15-9-5-4-6-10-15/h4-12,16H,13-14H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWYKAMXHGZDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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